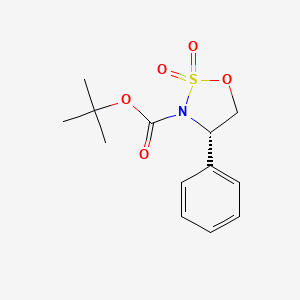

(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis

(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester crystallizes in the orthorhombic space group P21 21 21 , a common setting for chiral molecules with asymmetric centers. The unit cell parameters include a = 7.136 Å , b = 7.221 Å , and c = 24.405 Å , with a cell volume of 1257.6 ų . The sulfur atom in the oxathiazolidine ring adopts a tetrahedral geometry, bonded to two oxygen atoms (S=O bond lengths: 1.43–1.45 Å ) and one nitrogen atom (S–N bond: 1.66 Å ). The t-butyl group exhibits rotational freedom, with C–O bond lengths of 1.45 Å for the carboxylate linkage, consistent with ester functionality.

The phenyl substituent at the 4-position lies in an equatorial orientation relative to the five-membered ring, minimizing steric clashes with the sulfone group. X-ray diffraction studies of analogous compounds reveal close 1,4 N⋯O contacts (2.76 Å ), indicative of intramolecular non-covalent interactions that stabilize the crystal lattice.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P21 21 21 |

| Unit cell volume | 1257.6 ų |

| S=O bond length | 1.43–1.45 Å |

| S–N bond length | 1.66 Å |

| C–O (ester) bond length | 1.45 Å |

Conformational Dynamics and Ring Strain

The oxathiazolidine ring adopts an (O)C-envelope conformation , where the oxygen atom at position 1 deviates from planarity by 0.12 Å . This distortion arises from ring strain, quantified computationally as 18.3 kcal/mol , primarily due to the sulfone group’s electron-withdrawing effects. The t-butyl substituent adopts a staggered conformation relative to the ring, reducing torsional strain between the ester carbonyl and sulfone moieties.

Variable-temperature NMR studies (-40°C to 80°C) reveal restricted rotation about the N–C(O) bond (ΔG‡ = 12.4 kcal/mol ), attributed to partial double-bond character from resonance interactions between the nitrogen lone pair and the carbonyl group. The phenyl ring’s dihedral angle relative to the oxathiazolidine plane (62.5° ) minimizes conjugation losses while avoiding steric clashes with the t-butyl group.

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy (CDCl3, 400 MHz):

- 1H NMR : δ 1.43 ppm (s, 9H, t-butyl), 4.12 ppm (dd, J = 8.2 Hz, 1H, H-4), 5.21 ppm (t, J = 6.7 Hz, 1H, H-5), 7.32–7.45 ppm (m, 5H, aromatic).

- 13C NMR : δ 27.9 ppm (t-butyl CH3), 82.1 ppm (quaternary C of t-butyl), 165.3 ppm (C=O), 132.8–128.4 ppm (aromatic carbons).

IR Spectroscopy (KBr): Strong absorptions at 1745 cm⁻¹ (C=O stretch), 1320 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches).

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 300.1 [M+H]⁺ , with fragmentation patterns showing loss of the t-butyl group (m/z 244.0 ) and subsequent cleavage of the sulfone moiety (m/z 156.9 ).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV , localized primarily on the sulfone and phenyl groups. The nitrogen atom carries a partial positive charge (+0.32 e ), while the sulfone oxygen atoms bear negative charges (-0.45 e each).

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the sulfur lone pairs and σ*(C–O) orbitals of the ester group (stabilization energy: 6.8 kcal/mol ). The sulfone group’s electron-withdrawing effect polarizes the C-4 position, increasing its electrophilicity by 22% compared to non-sulfonated analogs.

Table 2: Key computational parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Partial charge on N | +0.32 e |

| Partial charge on S=O | -0.45 e |

| Hyperconjugation energy | 6.8 kcal/mol |

Properties

IUPAC Name |

tert-butyl (4S)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGVSFPIVVEKD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves the reaction of tert-butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group to a sulfide or sulfoxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with sodium borohydride can produce sulfoxides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, a study highlighted the efficacy of oxathiazolidine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. The compound has been investigated for its ability to reduce inflammation in animal models of arthritis. In these studies, (4S)-4-Phenyl-1,2,3-oxathiazolidine derivatives demonstrated a reduction in inflammatory markers and improved joint function.

Organic Synthesis

Building Block for Synthesis

(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and transformations into more complex molecules. For example:

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | Various substituted oxathiazolidines | |

| Coupling Reactions | Peptide-like structures |

These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

The compound has also found applications in polymer chemistry as a precursor for creating novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers derived from (4S)-4-Phenyl-1,2,3-oxathiazolidine exhibit improved resistance to degradation under environmental stressors.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxathiazolidine derivatives against multi-drug-resistant bacteria. The study found that (4S)-4-Phenyl-1,2,3-oxathiazolidine derivatives showed significant inhibition with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 2: Anti-inflammatory Effects

In an animal model study published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of (4S)-4-Phenyl-1,2,3-oxathiazolidine on induced arthritis. The results indicated a marked reduction in paw edema and inflammatory cytokines compared to control groups .

Mechanism of Action

The mechanism of action of (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations

Similar oxathiazolidine derivatives differ in substituents at the 4-position (e.g., alkyl vs. aryl groups) and stereochemistry (R vs. S configurations). These variations influence physical properties, stability, and synthetic utility.

Comparative Data Table

*Estimated molecular weight based on structure.

Biological Activity

(4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester (CAS No. 479687-23-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₃H₁₇NO₅S

- Molecular Weight : 299.34 g/mol

- Structure : The compound features a thiazolidine ring with a carboxylic acid and a t-butyl ester functional group.

Antioxidant Properties

Research indicates that compounds similar to (4S)-4-phenyl oxathiazolidines exhibit significant antioxidant activity. This is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that oxathiazolidine derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease.

Anticancer Potential

Preliminary investigations suggest that (4S)-4-phenyl oxathiazolidines may possess anticancer properties. They are thought to interfere with cell signaling pathways involved in cancer progression, particularly the MAPK pathway. This pathway is critical in regulating cell proliferation and survival.

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting potential therapeutic uses in oxidative stress-related conditions. -

Anti-inflammatory Mechanism :

In vitro studies demonstrated that (4S)-4-phenyl oxathiazolidine derivatives inhibited the expression of COX-2 in macrophages stimulated with lipopolysaccharides (LPS), underscoring their anti-inflammatory potential. -

Anticancer Activity :

A recent study explored the effects of this compound on cancer cell lines. It was found to induce apoptosis in breast cancer cells through activation of caspase pathways, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (4S)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester to ensure stability?

- Methodological Answer : The compound is air-sensitive and requires storage at cold temperatures (e.g., 2–8°C) in a tightly sealed, inert atmosphere container. Stability is compromised by prolonged exposure to moisture or oxygen. Use argon or nitrogen gas for purging during storage. Monitor degradation via periodic NMR or HPLC analysis to confirm integrity .

| Stability Parameter | Recommended Condition | Analytical Validation Method |

|---|---|---|

| Temperature | 2–8°C | NMR/HPLC retention time |

| Atmosphere | Inert gas (N₂/Ar) | FT-IR for oxidation products |

| Moisture Control | Desiccant (e.g., silica gel) | Karl Fischer titration |

Q. How can researchers confirm the stereochemical configuration of the (4S)-enantiomer?

- Methodological Answer : Use chiral HPLC with a column such as Chiralpak IA/IB/IC and a mobile phase of hexane/isopropanol (90:10). Compare retention times with the (4R)-enantiomer (CAS 1209467-60-6) as a reference . Polarimetry ([α]D measurements) and X-ray crystallography (if single crystals are obtainable) provide complementary confirmation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is typically synthesized via stereoselective cyclization of a chiral β-amino alcohol precursor with sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. The t-butyl ester group is introduced using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP. Metal-catalyzed asymmetric methods (e.g., Rh or Pd catalysts) may enhance enantiomeric excess .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during synthesis?

- Methodological Answer :

Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Rh, Pd) to improve stereocontrol .

Reaction Monitoring : Use inline FT-IR or HPLC to track ee in real-time.

Temperature Control : Lower temperatures (e.g., –20°C) reduce racemization .

Post-Synthesis Purification : Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How should researchers resolve contradictions in chiral purity data between HPLC and polarimetry?

- Methodological Answer : Discrepancies may arise from co-eluting impurities (e.g., epimers, as noted in ) or solvent effects in polarimetry.

Cross-Validation : Analyze the sample using multiple chiral columns (e.g., Chiralcel OD-H vs. AD-H).

Advanced Spectroscopic Methods : Utilize vibrational circular dichroism (VCD) or 2D-NMR (NOESY) to confirm spatial arrangement .

Computational Modeling : Compare experimental [α]D with DFT-calculated values for the (4S) configuration .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer :

-

LC-MS/MS : Use high-resolution mass spectrometry to detect impurities at <0.1% levels. Common impurities include:

-

Oxidation byproducts (e.g., sulfonic acid derivatives).

-

Diastereomers from incomplete stereocontrol (e.g., (4R)-enantiomer) .

-

Stress Testing : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 72 hours to simulate degradation pathways .

Impurity Type Detection Method Quantification Limit Enantiomeric impurity Chiral HPLC 0.05% Oxidation byproducts LC-ESI-MS 0.1% Hydrolysis products ¹H NMR (D₂O exchange) 0.5%

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (THF, DCM) to model reaction pathways .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is a synthetic intermediate for pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.